Cas no 831-82-3 (4-Phenoxyphenol)

4-Phenoxyphenol Chemical and Physical Properties
Names and Identifiers
-
- 4-Phenoxyphenol
- 4-HYDROXYDIPHENYL ETHER
- Hydroquinone monophenyl ether
- p-Phenoxyphenol
- Phenol, 4-phenoxy-
- p-Hydroxydiphenyl ether
- Phenol, p-phenoxy-
- 4-(phenyloxy)phenol
- D83R742GJR
- ZSBDGXGICLIJGD-UHFFFAOYSA-N
- 4-phenoxyphenol methanol clathrate
- 4-phenoxy-phenol
- 4-phenoxy phenol
- 4-(Phenoxy)phenol
- 4-(phenoxy)-phenol
- PubChem22528
- DSSTox_CID_2127
- 2_vac_100K
- DSSTox_RID_76498
- 2_vac_293K
- DSSTox_GS
- 4-Phenoxyphenol (ACI)
- Phenol, p-phenoxy- (6CI, 7CI, 8CI)
- NSC 25027
- 4-phenoxyphenol acetone clathrate
- 4-Phenoxyphenol, 99%
- UNII-D83R742GJR
- BDBM398051
- FT-0645037
- SCHEMBL74847
- Q17310077
- AC-907/25014304
- MFCD00002331
- NCGC00257532-01
- Z104478356
- AKOS000119371
- BIF-44
- NSC25027
- DTXCID802127
- 4-Hydroxydiphenyl Ether; Hydroquinone Monophenyl Ether; NSC 25027; p-Hydroxydiphenyl Ether; p-Phenoxyphenol; Phenol, p-phenoxy- (6CI,7CI,8CI)
- 831-82-3
- Tox21_302190
- P0950
- CGA-26021
- NSC-25027
- STR06800
- CS-B0818
- F21246
- A840521
- W-104150
- SY001783
- US10322118, Entry 9
- EINECS 212-611-1
- CHEMBL224318
- CAS-831-82-3
- NS00014371
- HX8
- DTXSID2022127
- CHEBI:39264
- PS-8471
- EN300-20480
- DB-028997
- GLXC-10547
-
- MDL: MFCD00002331
- Inchi: 1S/C12H10O2/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h1-9,13H
- InChI Key: ZSBDGXGICLIJGD-UHFFFAOYSA-N
- SMILES: OC1C=CC(OC2C=CC=CC=2)=CC=1
- BRN: 2047182
Computed Properties
- Exact Mass: 186.06800
- Monoisotopic Mass: 186.06808
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 156
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 29.5
- Tautomer Count: 2
- Surface Charge: 0
Experimental Properties
- Color/Form: White crystals
- Density: 1.1032 (rough estimate)
- Melting Point: 83.0 to 86.0 deg-C
- Boiling Point: 167°C/3mmHg(lit.)
- Flash Point: Fahrenheit: 338 ° f
Celsius: 170 ° c - Refractive Index: 1.6010 (estimate)
- Solubility: toluene: 0.1 g/mL, clear
- Water Partition Coefficient: Insoluble
- Stability/Shelf Life: Stable. Combustible. Incompatible with strong oxidizing agents.
- PSA: 29.46000
- LogP: 3.18450
- Solubility: Insoluble in water, soluble in benzene, ether and other organic solvents.
4-Phenoxyphenol Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315,H319,H335
- Warning Statement: P261,P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36-S37/39
-
Hazardous Material Identification:
- Storage Condition:Inert atmosphere,Room Temperature
- TSCA:Yes
- Risk Phrases:R36/37/38
- Packing Group:I; II; III
4-Phenoxyphenol Customs Data
- HS CODE:29095090
- Customs Data:
China Customs Code:
2909500000Overview:
2909500000. Ether phenol\Ether alcohol phenol and its halogenation\sulfonation\Nitrosative or nitrosative derivatives. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2909500000 ether-phenols, ether-alcohol-phenols and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
4-Phenoxyphenol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM116809-100g |
4-Phenoxyphenol |
831-82-3 | 95% | 100g |
$106 | 2022-06-10 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1044435-100g |
4-Phenoxyphenol |
831-82-3 | 98% | 100g |
¥102.00 | 2024-07-28 | |
Enamine | EN300-20480-5.0g |
4-phenoxyphenol |
831-82-3 | 95.0% | 5.0g |
$29.0 | 2025-03-21 | |
Enamine | EN300-20480-50.0g |
4-phenoxyphenol |
831-82-3 | 95.0% | 50.0g |
$72.0 | 2025-03-21 | |
abcr | AB118453-100 g |
4-Phenoxyphenol, 99%; . |
831-82-3 | 99% | 100g |
€126.60 | 2023-05-10 | |
Apollo Scientific | OR0699-5g |
4-Phenoxyphenol |
831-82-3 | 5g |
£15.00 | 2025-02-19 | ||
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R018858-500g |
4-Phenoxyphenol |
831-82-3 | 99% | 500g |
¥357 | 2024-05-21 | |
Chemenu | CM116809-500g |
4-Phenoxyphenol |
831-82-3 | 95% | 500g |
$458 | 2022-06-10 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R018858-100g |
4-Phenoxyphenol |
831-82-3 | 99% | 100g |
¥84 | 2024-05-21 | |
Enamine | EN300-20480-0.5g |
4-phenoxyphenol |
831-82-3 | 95.0% | 0.5g |
$21.0 | 2025-03-21 |
4-Phenoxyphenol Production Method
Synthetic Circuit 1
1.2 Catalysts: Cuprous chloride ; 120 °C → 180 °C
1.3 180 °C; 9 h, 180 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 3
Synthetic Circuit 2
Synthetic Circuit 3
Synthetic Circuit 4
Synthetic Circuit 5
Synthetic Circuit 6
Synthetic Circuit 7
Synthetic Circuit 8
1.2 Reagents: Potassium carbonate Solvents: Methanol ; 0 °C; 30 min, rt
Synthetic Circuit 9
Synthetic Circuit 10
1.2 Reagents: Hydrochloric acid Solvents: Methanol , Water ; 3 h, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
Synthetic Circuit 11
1.2 Solvents: Ethyl acetate
Synthetic Circuit 12
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3
Synthetic Circuit 13
1.2 Reagents: Potassium carbonate Solvents: Methanol ; 25 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 5
Synthetic Circuit 14
Synthetic Circuit 15
Synthetic Circuit 16
Synthetic Circuit 17
Synthetic Circuit 18
Synthetic Circuit 19
Synthetic Circuit 20
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
Synthetic Circuit 21
Synthetic Circuit 22
Synthetic Circuit 23
Synthetic Circuit 24
Synthetic Circuit 25
Synthetic Circuit 26
4-Phenoxyphenol Raw materials
- Benzene, 1-iodo-2-(4-methoxyphenoxy)-
- Phenol, 4-phenoxy-, benzoate
- 1-Bromo-4-phenoxybenzene
- 1-Methoxy-4-phenoxybenzene
- 4-Phenoxyaniline
- Phenylboronic acid
- Iodobenzene
- 4-Phenoxybenzaldehyde
- 4-Chlorodiphenyl ether
- 4-Phenoxyphenylboronic acid
4-Phenoxyphenol Preparation Products
4-Phenoxyphenol Suppliers
4-Phenoxyphenol Related Literature
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Valter Maurino,Andrea Bedini,Daniele Borghesi,Davide Vione,Claudio Minero Phys. Chem. Chem. Phys. 2011 13 11213
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2. Electrocatalytic cleavage of lignin model dimers using ruthenium supported on activated carbon clothMahlet Garedew,Daniel Young-Farhat,Souful Bhatia,Pengchao Hao,James E. Jackson,Christopher M. Saffron Sustainable Energy Fuels 2020 4 1340
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L. Nieto-Gligorovski,S. Net,S. Gligorovski,C. Zetzsch,A. Jammoul,B. D’Anna,C. George Phys. Chem. Chem. Phys. 2008 10 2964
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Guangfei Yu,Lai Lyu,Fagen Zhang,Dengbiao Yan,Wenrui Cao,Chun Hu RSC Adv. 2018 8 3312
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Qi Xia,Yaxuan Zhou,Xiaoning Yang,Yanqiu Zhang,Jiayi Wang,Gonghua Song Chem. Commun. 2023 59 8416
Additional information on 4-Phenoxyphenol
4-Phenoxyphenol (CAS No 831-82-3): A Comprehensive Overview
4-Phenoxyphenol, also known by its CAS registry number 831-82-3, is a versatile organic compound that has garnered significant attention in both academic and industrial research. This compound, with the molecular formula C₁₃H₁₀O₂, belongs to the class of phenolic compounds and is characterized by its unique structure featuring a phenoxy group attached to a phenol ring. Over the years, 4-phenoxyphenol has been extensively studied for its applications in various fields, including materials science, pharmaceuticals, and agrochemicals.
One of the most notable aspects of 4-phenoxyphenol is its role in the synthesis of advanced materials. Recent studies have highlighted its potential as a building block for constructing high-performance polymers and composites. For instance, researchers have explored its ability to form robust networks through hydrogen bonding and π-π interactions, making it a promising candidate for applications in thermoplastics and elastomers. The compound's ability to undergo various chemical modifications further enhances its utility in tailoring materials with specific mechanical and thermal properties.
In the pharmaceutical sector, 4-phenoxyphenol has shown potential as an intermediate in drug development. Its structure allows for functionalization at multiple sites, enabling the creation of bioactive molecules with diverse pharmacological profiles. For example, studies have demonstrated its use in designing anti-inflammatory agents and antioxidants. The compound's ability to modulate cellular responses through receptor interactions has also been a focal point of recent investigations.
The agricultural industry has also benefited from the properties of 4-phenoxyphenol. It has been utilized as a precursor in the synthesis of herbicides and fungicides, contributing to crop protection and yield enhancement. Recent advancements in green chemistry have further emphasized the importance of this compound in developing eco-friendly agrochemicals. Its biodegradability and low toxicity profile make it an ideal candidate for sustainable agricultural practices.
From a synthetic perspective, the production of 4-phenoxyphenol involves several well-established methods. Traditional approaches include Friedel-Crafts alkylation and nucleophilic aromatic substitution, while modern techniques leverage catalytic systems to improve yield and selectivity. The development of efficient synthetic pathways remains a critical area of research, driven by the increasing demand for this compound across various industries.
Recent breakthroughs in computational chemistry have provided deeper insights into the electronic structure and reactivity of 4-phenoxyphenol. Advanced molecular modeling techniques have enabled researchers to predict its interaction with biological systems and optimize its properties for specific applications. These computational studies complement experimental work, accelerating the discovery process and reducing costs associated with trial-and-error approaches.
In conclusion, 4-phenoxyphenol (CAS No 831-82-3) stands out as a multifaceted compound with immense potential across diverse fields. Its unique chemical properties, coupled with ongoing advancements in synthesis and application development, ensure its continued relevance in both academic research and industrial innovation. As researchers continue to explore new avenues for its utilization, 4-phenoxyphenol is poised to play an increasingly important role in shaping future technologies.
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